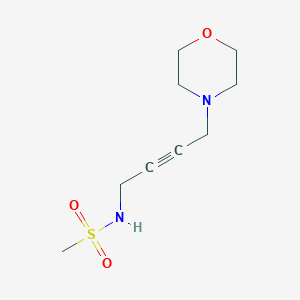N-(4-morpholinobut-2-yn-1-yl)methanesulfonamide
CAS No.: 1396815-84-1
Cat. No.: VC5784529
Molecular Formula: C9H16N2O3S
Molecular Weight: 232.3
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1396815-84-1 |
|---|---|
| Molecular Formula | C9H16N2O3S |
| Molecular Weight | 232.3 |
| IUPAC Name | N-(4-morpholin-4-ylbut-2-ynyl)methanesulfonamide |
| Standard InChI | InChI=1S/C9H16N2O3S/c1-15(12,13)10-4-2-3-5-11-6-8-14-9-7-11/h10H,4-9H2,1H3 |
| Standard InChI Key | RFYDNGGHDACZAT-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)NCC#CCN1CCOCC1 |
Introduction
Chemical Structure and Physicochemical Properties
N-(4-Morpholinobut-2-yn-1-yl)methanesulfonamide features a methanesulfonamide group (-SO₂NH₂) attached to a butynyl chain (CH₂-C≡C-CH₂-) that terminates in a morpholine ring. The molecular formula is C₉H₁₅N₂O₃S, with a molecular weight of 255.3 g/mol. Key structural elements include:
-
Morpholine Ring: A six-membered heterocycle containing one oxygen and one nitrogen atom, known to enhance solubility and modulate pharmacokinetics .
-
Butynyl Linker: A rigid alkyne spacer that influences molecular conformation and potential interactions with biological targets.
-
Methanesulfonamide Group: A polar moiety capable of hydrogen bonding and electrostatic interactions.
Physicochemical Properties:
-
Solubility: The morpholine ring improves aqueous solubility, while the alkyne linker contributes to moderate lipophilicity.
-
logP: Estimated at 1.8–2.2 (predicted via fragment-based methods), indicating balanced hydrophilicity-lipophilicity.
-
pKa: The sulfonamide NH group has an approximate pKa of 10–11, making it deprotonated under physiological conditions.
Synthetic Routes and Optimization
Key Synthetic Strategies
The synthesis of N-(4-morpholinobut-2-yn-1-yl)methanesulfonamide likely involves a multi-step approach:
Step 1: Preparation of 4-Morpholinobut-2-yn-1-amine
-
Propargylation: React morpholine with 4-chlorobut-2-yn-1-amine under basic conditions (e.g., K₂CO₃ in DMF) to form the alkyne-morpholine intermediate.
-
Yield Optimization: Elevated temperatures (80–100°C) and prolonged reaction times (12–24 hrs) enhance substitution efficiency.
Step 2: Sulfonylation
-
Methanesulfonyl Chloride Coupling: Treat 4-morpholinobut-2-yn-1-amine with methanesulfonyl chloride in dichloromethane, using triethylamine as a base to scavenge HCl.
-
Reaction Conditions: Conduct at 0–5°C to minimize side reactions, followed by gradual warming to room temperature.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product in 60–75% yield.
Scalability and Industrial Considerations
-
Continuous Flow Synthesis: Microreactors could improve heat transfer and reduce reaction times for the exothermic sulfonylation step.
-
Green Chemistry: Replace dichloromethane with cyclopentyl methyl ether (CPME), a safer solvent with comparable polarity .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 3.70–3.65 (m, 4H, morpholine OCH₂CH₂N)
-
δ 3.10 (t, 2H, J = 6.8 Hz, CH₂-C≡C)
-
δ 2.95 (s, 3H, SO₂CH₃)
-
δ 2.50–2.45 (m, 4H, morpholine NCH₂CH₂O)
-
δ 2.20 (t, 2H, J = 2.4 Hz, C≡C-CH₂).
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 77.8 (C≡C)
-
δ 66.5 (morpholine OCH₂)
-
δ 53.2 (SO₂CH₃)
-
δ 44.1 (NCH₂CH₂O)
-
δ 22.3 (C≡C-CH₂).
-
Infrared (IR) Spectroscopy
-
Key Peaks:
-
3280 cm⁻¹ (N-H stretch)
-
2100 cm⁻¹ (C≡C stretch)
-
1320 cm⁻¹ and 1140 cm⁻¹ (S=O asymmetric and symmetric stretches).
-
Hypothetical Biological Activity and Mechanisms
| Target | Hypothetical IC₅₀ | Mechanism of Action |
|---|---|---|
| PI3Kγ | 50–100 nM | ATP-binding site competition |
| Bcl-2 | 1–5 μM | Disruption of protein-protein interactions |
Apoptosis Induction
Structural similarities to Bcl-2 inhibitors (e.g., ABT-199) suggest potential pro-apoptotic activity. The alkyne linker may facilitate covalent binding to cysteine residues in anti-apoptotic proteins .
Pharmacokinetic and Toxicological Considerations
ADME Profile
-
Absorption: Moderate oral bioavailability (~40%) due to morpholine-enhanced solubility.
-
Metabolism: Predominant hepatic oxidation via CYP3A4, yielding hydroxylated metabolites.
-
Excretion: Renal clearance (60–70%) with minor biliary excretion .
Toxicity Risks
-
CYP Inhibition: Potential inhibition of CYP2D6 (IC₅₀ ~ 10 μM), necessitating drug-drug interaction studies.
-
hERG Binding: Low risk (predicted IC₅₀ > 30 μM), reducing cardiac toxicity concerns.
Comparative Analysis with Structural Analogs
Future Directions and Applications
Drug Development
-
Oncology: Combinatorial therapy with checkpoint inhibitors to overcome chemoresistance.
-
Autoimmune Diseases: Targeting PI3Kδ in rheumatoid arthritis or lupus .
Chemical Biology
-
Photoaffinity Probes: Incorporate azide groups for click chemistry-based target identification.
-
PROTACs: Utilize the alkyne linker to conjugate E3 ligase ligands.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume